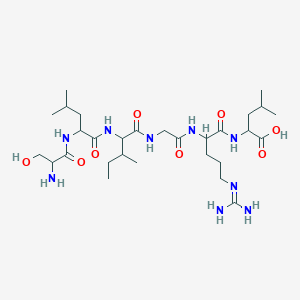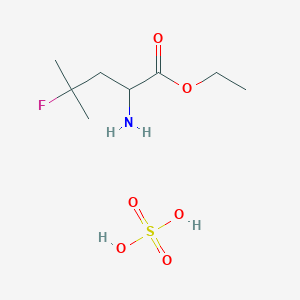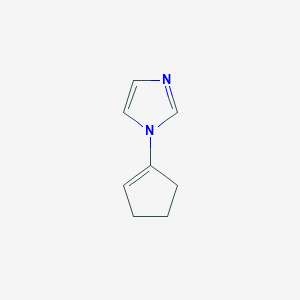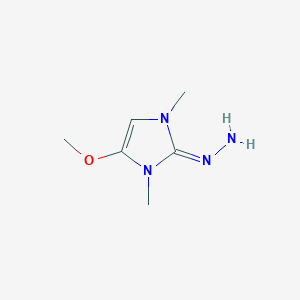
2-Hydrazono-4-methoxy-1,3-dimethyl-2,3-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazono-4-methoxy-1,3-dimethyl-2,3-dihydro-1H-imidazole is a heterocyclic compound with the molecular formula C6H12N4O and a molecular weight of 156.19 g/mol . It is a member of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazono-4-methoxy-1,3-dimethyl-2,3-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with methoxy-substituted ketones or aldehydes, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of catalysts such as nickel or palladium to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazono-4-methoxy-1,3-dimethyl-2,3-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-imidazole derivatives, while reduction can produce amino-imidazole compounds .
Scientific Research Applications
2-Hydrazono-4-methoxy-1,3-dimethyl-2,3-dihydro-1H-imidazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydrazono-4-methoxy-1,3-dimethyl-2,3-dihydro-1H-imidazole involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound may interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2,3-dihydro-1H-benzimidazole: Similar in structure but with a benzimidazole core.
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Another related compound with a benzimidazole core and additional functional groups.
Uniqueness
2-Hydrazono-4-methoxy-1,3-dimethyl-2,3-dihydro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrazono group and methoxy substitution make it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C6H12N4O |
|---|---|
Molecular Weight |
156.19 g/mol |
IUPAC Name |
(E)-(4-methoxy-1,3-dimethylimidazol-2-ylidene)hydrazine |
InChI |
InChI=1S/C6H12N4O/c1-9-4-5(11-3)10(2)6(9)8-7/h4H,7H2,1-3H3/b8-6+ |
InChI Key |
MUYLBFAEPMZZBK-SOFGYWHQSA-N |
Isomeric SMILES |
CN\1C=C(N(/C1=N/N)C)OC |
Canonical SMILES |
CN1C=C(N(C1=NN)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


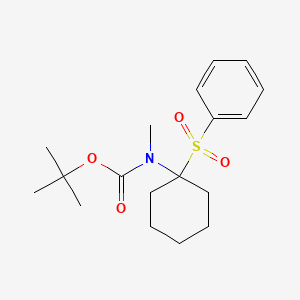
![[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12821178.png)
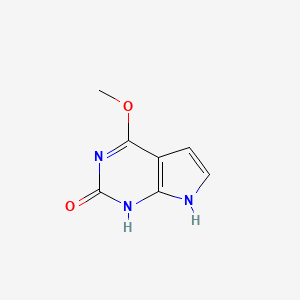
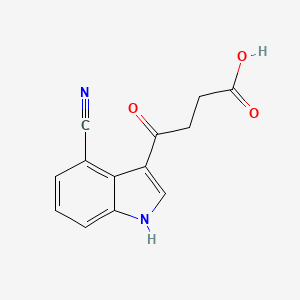
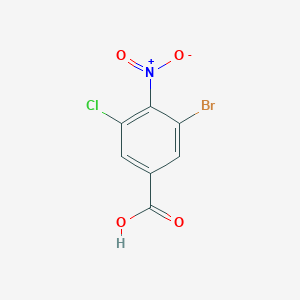

![9-Bromo-Acenaphtho[1,2-b]quinoxaline](/img/structure/B12821205.png)
![4-Chloro-6-methyl-1H-benzo[d]imidazole](/img/structure/B12821211.png)
